molecular formula C7H10O2 B6282612 (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 5861-28-9

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

Numéro de catalogue B6282612
Numéro CAS: 5861-28-9
Poids moléculaire: 126.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, also known as BCHCA, is a bicyclic carboxylic acid that has recently been studied for its potential applications in organic synthesis and drug development. BCHCA has a unique structure, characterized by two fused rings, with one ring containing a carboxylic acid group. The acid is found naturally in some plants, and has been synthesized in the laboratory for use in a variety of applications.

Applications De Recherche Scientifique

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid has been studied for its potential applications in organic synthesis, drug development, and material science. In organic synthesis, (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid has been used as a starting material in the synthesis of a variety of compounds, including heterocycles and polycyclic compounds. In drug development, (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid has been used as a starting material in the synthesis of a variety of compounds, including heterocycles and polycyclic compounds. In material science, (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid has been used as a starting material for the synthesis of polymers and other materials.

Mécanisme D'action

The mechanism of action of (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is not yet fully understood. However, it is believed that the acid acts as a proton donor, and is able to interact with a variety of compounds, including amines, alcohols, and carboxylic acids. The acid is also believed to be able to bind to certain enzymes, and to be involved in the regulation of metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid have not yet been fully studied. However, some studies have suggested that the acid may have anti-inflammatory, anti-oxidative, and anti-cancer properties. The acid has also been studied for its potential ability to inhibit the growth of certain bacteria and fungi.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid in lab experiments include its low cost and availability, its high reactivity, and its ability to interact with a variety of compounds. The main limitation of using (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid in lab experiments is its instability, which can lead to the formation of byproducts.

Orientations Futures

In the future, (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid could be studied further for its potential applications in organic synthesis, drug development, and material science. The acid could also be studied for its potential ability to interact with enzymes and regulate metabolic processes. Additionally, further research could be done to better understand the biochemical and physiological effects of (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, as well as its potential anti-inflammatory, anti-oxidative, and anti-cancer properties. Finally, further studies could be conducted to better understand the stability of the acid and the formation of byproducts.

Méthodes De Synthèse

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid can be synthesized through a variety of methods, including the Claisen-Schmidt condensation, the Ugi reaction, and the Wittig reaction. The Claisen-Schmidt condensation is the most common method for synthesizing (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, and involves the reaction of two esters with an aldehyde, in the presence of a base. The Ugi reaction involves the reaction of four different starting materials, including an aldehyde, an isocyanide, an amine, and an acid. The Wittig reaction, on the other hand, involves the reaction of an aldehyde or ketone with a phosphonium salt.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic ring system, followed by carboxylation to introduce the carboxylic acid functional group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form the bicyclic ring system.", "Step 2: The resulting product is then treated with carbon dioxide to introduce the carboxylic acid functional group.", "Step 3: The crude product is purified by recrystallization from ethanol.", "Step 4: The final product is obtained by treatment with hydrochloric acid followed by neutralization with sodium bicarbonate." ] }

Numéro CAS

5861-28-9

Nom du produit

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

Formule moléculaire

C7H10O2

Poids moléculaire

126.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.